
CTS-1027
概要
説明
CTS-1027 is a small molecule inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. This compound has been studied for its potential therapeutic applications in treating conditions such as chronic hepatitis C virus infection and liver fibrosis .
準備方法
合成経路と反応条件: CTS-1027は、以下の主要なステップを含む複数ステップのプロセスによって合成することができます。
コア構造の形成: 合成は、4-クロロフェノールを4-クロロベンゼンスルホニルクロリドと反応させて4-(4-クロロフェノキシ)ベンゼンスルホニルクロリドを生成することによって、コア構造の調製から始まります。
カップリング反応: 次に、コア構造を塩基の存在下でテトラヒドロ-2H-ピラン-4-カルボキサミドとカップリングさせて、中間体化合物を生成します。
工業的生産方法: this compoundの工業的生産には、上記で説明した合成経路のスケールアップが含まれます。このプロセスは、大規模生産向けに最適化されており、最終製品の高収率と高純度が保証されています。温度、圧力、溶媒の選択などの反応条件は、一貫した結果を得るために慎重に制御されます .
化学反応の分析
反応の種類: CTS-1027は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成できます。
還元: 還元反応は、this compoundに存在する官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主要な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらの生物活性についてさらに研究することができます .
4. 科学研究の応用
化学: マトリックスメタロプロテアーゼの阻害とその細胞外マトリックスの分解における役割を研究するためのツール化合物として使用されます.
生物学: This compoundは、細胞増殖、移動、分化などのマトリックスメタロプロテアーゼを含む生物学的プロセスを理解するための研究で使用されます.
医学: この化合物は、慢性C型肝炎ウイルス感染症や肝線維症の治療について前臨床試験で有望な結果を示しています。
産業: This compoundは、さまざまな疾患に対するマトリックスメタロプロテアーゼを標的とする新しい治療薬の開発に使用されています.
科学的研究の応用
Scientific Research Applications
1. Hepatoprotective Effects
CTS-1027 has demonstrated significant potential in protecting liver cells from injury. In preclinical studies involving bile duct ligation (BDL) models in mice, this compound treatment resulted in:
- Reduction of Hepatocyte Apoptosis: A threefold decrease in hepatocyte apoptosis was observed in treated mice compared to controls, as measured by TUNEL assays and immunohistochemistry for activated caspases .
- Decreased Liver Injury Markers: The compound led to a 70% reduction in bile infarcts and decreased markers for stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) .
- Improved Survival Rates: Overall survival rates improved significantly in this compound-treated groups following BDL .
2. Anti-Fibrogenic Properties
This compound is being evaluated for its anti-fibrogenic properties in chronic liver diseases. The compound's ability to inhibit MMPs contributes to its effectiveness in reducing fibrosis by limiting excessive extracellular matrix deposition .
3. Model for Drug Development
As a tool compound, this compound is utilized in research to explore the role of MMPs in various biological processes such as cell proliferation, migration, and differentiation. This makes it valuable for developing new therapeutic agents targeting MMPs across a range of diseases beyond liver conditions .
Case Study 1: Hepatic Injury Model
In a study published in Hepatology Research, researchers investigated the effects of this compound on liver injury induced by bile duct ligation. The findings highlighted:
Parameter | Control Group | This compound Treated Group | P-value |
---|---|---|---|
Hepatocyte Apoptosis (TUNEL) | High | Reduced by 3-fold | <0.01 |
Bile Infarcts | Present | 70% reduction | <0.01 |
Stellate Cell Activation (α-SMA) | Elevated | Reduced by 60% | <0.05 |
Overall Survival | Lower | Improved | <0.05 |
This case study underscores the potential of this compound as a therapeutic agent for liver protection and fibrosis management .
Case Study 2: TNFα-Induced Liver Injury
Another investigation focused on the protective effects of this compound against TNFα-induced liver injury. Key outcomes included:
Measurement | Control Group | This compound Treated Group | P-value |
---|---|---|---|
Plasma ALT Activity | Elevated | Decreased by ~49% | <0.05 |
Survival Rate (24 hours) | 27 ± 7.3% | 55 ± 7.6% | <0.03 |
These results indicate that this compound not only reduces liver enzyme levels but also enhances survival rates post-injury .
作用機序
CTS-1027は、特にMMP-2とMMP-13であるマトリックスメタロプロテアーゼの活性を阻害することで効果を発揮します。これらの酵素は、組織の再構築や修復に不可欠な細胞外マトリックスタンパク質の分解に重要な役割を果たします。これらの酵素を阻害することで、this compoundは組織損傷と線維症の軽減に役立ちます .
分子標的と経路:
MMP-2とMMP-13: this compoundはこれらの酵素を選択的に阻害し、細胞外マトリックスタンパク質の分解を防ぎます。
経路: This compoundによるマトリックスメタロプロテアーゼの阻害は、炎症、アポトーシス、組織の再構築に関与するさまざまな細胞経路に影響を与えます
類似化合物との比較
CTS-1027は、MMP-1などの他のマトリックスメタロプロテアーゼに対する活性は最小限でありながら、MMP-2とMMP-13に対する高い選択性を有することが特徴です。この選択性は、さまざまな生物学的プロセスにおけるMMP-2とMMP-13の特定の役割を研究するための貴重なツールとなっています .
類似化合物:
マリマスタット: 複数のMMPに対してより広範な活性を示す別のマトリックスメタロプロテアーゼ阻害剤。
バティマスタット: 抗がん特性に関する研究で使用されている非選択的なMMP阻害剤。
テトラサイクリン系抗生物質: MMP阻害活性も示す抗生物質のクラス
This compoundは、高い選択性と効力により、科学研究におけるMMP-2とMMP-13の標的阻害に適した選択肢となっています .
生物活性
CTS-1027, also known as Ro 1130830, is a matrix metalloproteinase (MMP) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly in liver injury and fibrosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.
This compound selectively inhibits several MMPs, including MMP2, MMP3, MMP8, MMP9, MMP12, MMP13, and MMP14, while sparing MMP1 and MMP7. This selective inhibition is crucial because MMP1 inhibition can lead to adverse muscular and skeletal side effects. The primary mechanism involves the reduction of extracellular matrix degradation, which plays a significant role in tissue remodeling during pathological conditions such as fibrosis and inflammation .
Hepatoprotective Effects
A pivotal study evaluated the effects of this compound in a mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The findings indicated that treatment with this compound resulted in:
- Reduction in Hepatocyte Apoptosis : A threefold decrease in apoptotic hepatocytes was observed in treated mice compared to controls, as assessed by TUNEL assay and caspase 3/7 immunohistochemistry (p < 0.01) .
- Decreased Liver Injury Markers : Histological analysis showed a 70% reduction in bile infarcts and significant decreases in markers of stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) (p < 0.05) .
- Improved Survival Rates : Overall animal survival following 14 days of BDL was significantly higher in the this compound group (p < 0.05) .
These results suggest that this compound not only protects hepatocytes from apoptosis but also mitigates the fibrotic response associated with liver injury.
Parameter | Control Group | This compound Group | Significance |
---|---|---|---|
Apoptotic Hepatocytes | High | Low | p < 0.01 |
Bile Infarcts | High | Low | p < 0.01 |
α-Smooth Muscle Actin (mRNA) | High | Low | p < 0.05 |
Collagen 1α (I) (mRNA) | High | Low | p < 0.05 |
Survival Rate | Low | High | p < 0.05 |
Clinical Implications
This compound has been evaluated in Phase II clinical trials for conditions such as refractory hepatitis C and rheumatoid arthritis. Its role as an anti-fibrogenic agent is particularly promising given its ability to inhibit key MMPs involved in tissue remodeling and fibrosis . The ongoing research aims to establish its therapeutic efficacy and safety profile further.
特性
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNVSQTEGHUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172907 | |
Record name | CTS-1027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193022-04-7 | |
Record name | CTS-1027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CTS-1027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08490 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CTS-1027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CTS-1027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。